2-Phenyl-1,3-thiazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1,3-thiazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQGIJQRHQGPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562173 | |
| Record name | 2-Phenyl-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123970-57-0 | |
| Record name | 2-Phenyl-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Phenyl 1,3 Thiazol 4 Amine and Its Derivatives
Classical Cyclization Approaches for the 1,3-Thiazole Ring Formation
The formation of the 1,3-thiazole ring is the foundational step in the synthesis of these compounds. Classical cyclization methods remain a cornerstone of this process, with the Hantzsch thiazole (B1198619) synthesis being a prominent example.
Hantzsch Thiazole Synthesis and Its Derivatives
The Hantzsch thiazole synthesis is a widely employed method for the construction of the thiazole ring. jpionline.org This reaction typically involves the cyclization of an α-haloketone with a thioamide or thiourea (B124793). jpionline.org For the synthesis of 2-aminothiazole (B372263) derivatives, thiourea is the common reagent. jpionline.orgnanobioletters.com
The reaction of phenacyl bromide (an α-haloketone) with thiourea is a direct route to forming a 2-amino-4-phenylthiazole (B127512). researchgate.net This condensation reaction can be carried out under various conditions. Some methods utilize a catalyst, such as copper silicate (B1173343), in a solvent like ethanol (B145695) at reflux temperature. nanobioletters.com The use of microwave irradiation has also been reported to accelerate the reaction and improve yields compared to conventional heating. nih.gov Interestingly, some procedures have demonstrated that the Hantzsch cyclization can proceed rapidly at room temperature in polar solvents without the need for a catalyst, offering an efficient and purification-free procedure. researchgate.net
The general scheme for the Hantzsch synthesis of a 2-amino-4-phenylthiazole derivative is as follows:
Scheme 1: General Hantzsch thiazole synthesis.
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| Phenacyl bromide | Thiourea | Ethanol, Reflux, Copper silicate catalyst | 2-Amino-4-phenylthiazole | nanobioletters.com |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted thioureas | Microwave irradiation | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | nih.gov |
| Phenacyl bromide | Thiourea | Polar solvent, Room temperature | 2-Amino-4-arylthiazoles | researchgate.net |
Cyclocondensation Reactions
Cyclocondensation reactions, a broader category that includes the Hantzsch synthesis, are fundamental to forming the thiazole ring. These reactions involve the joining of two or more molecules to form a ring, with the elimination of a small molecule like water or hydrogen halide. One-pot, three-component synthesis methods have been developed for creating complex thiazole derivatives. clockss.org For instance, the cyclocondensation of diamines, substituted isothiocyanates, and 2-bromoacetophenone (B140003) can yield bis(thiazol-2-imine) derivatives. clockss.org Another approach involves the reaction of hydrazonoyl chlorides with various azines to produce fused heterocyclic systems containing a thiazole ring. scirp.org
Strategies for Functionalization at the 4-Position
Once the 2-phenylthiazole (B155284) core is established, the introduction of the amine group at the 4-position is a key step. This can be achieved through various functionalization strategies.
Introduction of the Amine Moiety via Reduction of Precursors
A common strategy for introducing an amino group is through the reduction of a nitro group precursor. For example, a 4-(4-nitrophenyl)thiazole can be synthesized and the nitro group subsequently reduced to an amino group. This reduction is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This method allows for the late-stage introduction of the amine functionality.
Another precursor that can be reduced to an amine is a hydrazino group. For instance, 2-hydrazino-4-(4-nitrophenyl)thiazole (B1608846) can be synthesized, and the nitro group can be reduced to an aminophenyl group.
| Precursor | Reducing Agent/Catalyst | Product | Reference |
| 4-Nitrophenyl group | H₂ / Pd/C or Raney Ni | Aminophenyl group |
Direct Substitution Reactions
Direct substitution reactions on a pre-formed thiazole ring offer another route to introduce functionality at the 4-position. While direct amination at the C4 position can be challenging, functionalization often proceeds through a halogenated intermediate. For instance, a 4-halothiazole can undergo nucleophilic substitution with an amine. The reactivity of halogens at different positions of the thiazole ring varies, influencing the reaction conditions required. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also powerful tools for creating C-C bonds at the 4-position by coupling a 4-halothiazole with a suitable boronic acid derivative. vulcanchem.com This can be a step towards more complex derivatives.
A ligand-free, ruthenium-on-carbon (Ru/C) catalyzed amination of 2-halothiazoles has been developed, providing a method for synthesizing 2-aminoazole derivatives. mst.edursc.org While this focuses on the 2-position, similar principles can be explored for the 4-position.
Derivatization and Structural Modification Reactions
The 2-phenyl-1,3-thiazol-4-amine scaffold serves as a versatile platform for further derivatization and structural modification. The amino group at the 4-position is a key handle for these modifications.
The amino group can readily undergo acylation reactions with acyl chlorides or anhydrides to form the corresponding amides. For example, a series of 2-acetamido- or 2-propanamido-4-(4-substituted phenyl)-1,3-thiazoles have been synthesized. nih.gov The amino group can also be coupled with amino acids and peptides using standard peptide coupling techniques, such as those employing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. asianpubs.org
Furthermore, the amino group can be diazotized and then coupled with aromatic amines, phenols, or naphthols to synthesize diazo dye analogues. orientjchem.org The thiazole ring itself can also be functionalized. For instance, the C5 position of 2-aminothiazoles can be halogenated and subsequently undergo nucleophilic substitution. jocpr.com
| Reaction Type | Reagents | Product Type | Reference |
| Acylation | Acyl chlorides, Anhydrides | Amides | nih.gov |
| Peptide Coupling | Boc-amino acids, DCC, Et₃N | Peptide derivatives | asianpubs.org |
| Diazotization & Coupling | NaNO₂, HCl, Aromatic amines/phenols | Diazo dyes | orientjchem.org |
| Halogenation/Substitution | Br₂, NaHCO₃, DMF, Amine | 5-Amino-substituted thiazoles | jocpr.com |
Acylation of Amine Groups
The primary amine group in this compound and its analogs is a key site for synthetic modification, with acylation being a fundamental transformation. This reaction involves the introduction of an acyl group onto the nitrogen atom, typically by reacting the amine with acylating agents like acid chlorides or anhydrides.
For instance, 2-amino-4-arylthiazoles can be readily acylated with chloroacetyl chloride in a nucleophilic substitution reaction to form 2-chloroacetamido-4-(substitutedphenyl)-1,3-thiazole intermediates. aip.org This acylation is often a crucial step in the multi-step synthesis of more complex heterocyclic systems. Similarly, the reaction of 2-amino-4-substituted phenyl thiazoles with (4-dimethylamino)benzoyl chloride under basic conditions in refluxing 1,4-dioxane (B91453) yields the corresponding amides. acs.org Another example involves the acylation of 2-aminothiazoles with carboxylic acid derivatives, such as the conversion of a carboxylic acid to its acid chloride followed by reaction with various 2-aminothiazoles to produce amide derivatives. mdpi.com
Table 1: Examples of Acylation Reactions on 2-Amino-Thiazole Derivatives
| Amine Reactant | Acylating Agent | Product | Reference |
| 2-Amino-4-arylthiazole | Chloroacetyl chloride | 2-Chloroacetamido-4-aryl-1,3-thiazole | aip.org |
| 2-Amino-4-substituted phenyl thiazole | (4-Dimethylamino)benzoyl chloride | N-(4-substituted-thiazol-2-yl)-(4-dimethylamino)benzamide | acs.org |
| 2-Aminothiazole derivative | Carboxylic acid chloride | N-(thiazol-2-yl) amide derivative | mdpi.com |
| 2-Amino-5-(4-acetylphenylazo)-thiazole | Acetic anhydride | N-acetylated product | mdpi.com |
| 2-Amino-5-(4-acetylphenylazo)-thiazole | Benzoyl chloride | Benzoyl amino derivative | mdpi.com |
Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring
The thiazole ring in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution, although the presence of the electron-withdrawing phenyl group at the 2-position and the amino group at the 4-position can influence the regioselectivity of these reactions. smolecule.com For example, the reaction of 2-amino-4-arylthiazoles with molecular bromine under acidic conditions can lead to bromination of the thiazole ring. mdpi.com
Nucleophilic Substitution: Nucleophilic substitution reactions are also a key feature of the chemistry of this compound derivatives. The amine group itself can act as a nucleophile in reactions. For instance, the heterocyclic amine can readily undergo nucleophilic substitution with chloroacetyl chloride. aip.org In other cases, groups on the thiazole ring can be displaced by nucleophiles. The reactivity of 2-aminothiazole in nucleophilic aromatic substitution reactions has been studied, indicating that the exocyclic amino group is the primary site of reaction. The reaction of 2-amino-4-(substitutedphenyl)-1,3-thiazole with chloroacetonitrile (B46850) in the presence of anhydrous potassium carbonate results in nucleophilic aliphatic substitution to yield substituted nitrile derivatives. mjcce.org.mk
Formation of Hybrid Organic Molecules
The this compound scaffold serves as a valuable building block for the synthesis of more complex hybrid molecules. These hybrids often combine the thiazole core with other heterocyclic or aromatic systems, aiming to create molecules with unique properties.
One common strategy involves multi-step syntheses where the thiazole derivative is coupled with other pre-functionalized molecules. For example, a 2-phenyl-1,3-thiazole moiety can be linked to a triazole ring through a suitable linker, often involving a nucleophilic substitution reaction. Another approach is the synthesis of S-aralkylated bi-heterocyclic hybrids, where thiazole and triazole moieties are combined. nih.gov
The formation of these hybrid molecules can also be achieved through cyclization reactions. For instance, 2-chloroacetamido-4-(substitutedphenyl)-1,3-thiazole intermediates can undergo cyclization to form new heterocyclic rings fused to or substituted on the thiazole core. aip.org The condensation of 2-(substituted phenyl)-3-phenylthiazolidin-4-one with aromatic aldehydes and thiourea can lead to the formation of thiazolo[4,5-d] Current time information in Bangalore, IN.nanobioletters.comthiazin-5-amine derivatives. ijcps.org
Table 2: Examples of Hybrid Molecule Formation
| Thiazole Precursor | Reaction Partner(s) | Resulting Hybrid Structure | Reference |
| 2-Phenyl-1,3-thiazole derivative | Triazole derivative | Thiazole-triazole hybrid | |
| 2-Amino-1,3-thiazole derivative | Aralkyl halides | S-aralkylated thiazole-triazole hybrid | nih.gov |
| 2-Chloroacetamido-4-(substitutedphenyl)-1,3-thiazole | - | 2-Imino-3-[4-(substitutedphenyl)-1,3-thiazol-2-yl]thiazolidin-4-one | aip.org |
| 2-(Substituted phenyl)-3-phenylthiazolidin-4-one | Aromatic aldehyde, Thiourea | 2,7-(Substituted phenyl)-3-phenyl-5,7,7a-trihydro-2H-thiazolo[4,5-d] Current time information in Bangalore, IN.nanobioletters.comthiazin-5-amine | ijcps.org |
Advanced Synthetic Techniques and Reaction Conditions
To improve the efficiency, yield, and environmental impact of synthesizing this compound and its derivatives, advanced synthetic methodologies have been developed. These include the use of microwave irradiation and various catalytic systems.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of 2-aminothiazole derivatives, significantly reducing reaction times from hours to minutes compared to conventional heating methods. researchgate.netrjpbcs.com The benefits of microwave irradiation include rapid reaction rates, lower energy consumption, and often higher product yields. researchgate.net
For example, the synthesis of 2-amino-4-phenyl-thiazole derivatives can be achieved by reacting substituted acetophenones with thiourea under solvent-free conditions in a microwave oven. rjpbcs.com This method is not only faster but also aligns with the principles of green chemistry by eliminating the need for solvents. rjpbcs.com Similarly, the Knoevenagel condensation for the synthesis of thiazolidine-4-one motifs can be performed using microwave irradiation as a green protocol. rsc.org Microwave-assisted ring closure of 4-thioamido alcohols promoted by trimethylsilyl (B98337) polyphosphate (PPSE) under solvent-free conditions has also been reported for the synthesis of tetrahydro-1,3-thiazepines. beilstein-journals.org
Utilization of Catalytic Systems in Synthesis
The use of catalysts is another key strategy for enhancing the synthesis of this compound derivatives. Catalysts can increase reaction rates, improve selectivity, and enable reactions to proceed under milder conditions.
A variety of catalytic systems have been employed. For instance, copper silicate has been used as a heterogeneous and reusable catalyst for the synthesis of 4-substituted 2-amino thiazoles from substituted phenacyl bromides and thiourea. nanobioletters.com This method offers advantages such as short reaction times, high yields, and easy catalyst separation. nanobioletters.com Cobalt oxide (Co3O4) nanoflakes have also been utilized as an efficient catalyst for the one-pot synthesis of 2-phenyl-1,3-benzothiazole. researchgate.net
In addition to metal-based catalysts, acid catalysts such as p-toluenesulfonic acid (PTSA) have been used in the microwave-assisted synthesis of 2-aminothiazoles from propargylamines and substituted isothiocyanates. bepls.com The choice of catalyst can significantly impact the reaction outcome and efficiency.
Table 3: Comparison of Conventional and Advanced Synthetic Methods
| Reaction Type | Conventional Method | Advanced Method | Advantages of Advanced Method | Reference |
| Synthesis of 2-amino-4-phenylthiazole | Reflux in ethanol for 8 hours | Microwave irradiation (solvent-free) for 10-15 minutes | Drastically reduced reaction time, solvent-free conditions | rjpbcs.com |
| Synthesis of 4-substituted 2-amino thiazoles | Various reported methods with drawbacks | Copper silicate catalyst, reflux in ethanol | Rapid process, excellent yield, reusable catalyst, easy workup | nanobioletters.com |
| Knoevenagel condensation | Conventional heating | Microwave irradiation | Increased reaction rate, better yield | rsc.org |
| Ring closure of 4-thioamido alcohols | PPA, Burgess reagent | Microwave-assisted, PPSE catalyst (solvent-free) | Shorter reaction time, improved yield | beilstein-journals.org |
| Synthesis of 2-phenyl-1,3-benzothiazole | Various methods | Co3O4 nano-flake catalyst, room temperature | High yield, short reaction time, catalyst reusability | researchgate.net |
Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to characterize 2-Phenyl-1,3-thiazol-4-amine and its derivatives. ijsdr.orgresearchgate.netuniversalprint.orgderpharmachemica.comacs.orguni.lubohrium.comresearchgate.net
¹H NMR (Proton NMR) provides information about the number of different types of protons and their chemical environments within the molecule. In the case of this compound, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to the protons of the phenyl ring, the thiazole (B1198619) ring, and the amine group. For instance, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.21-7.86 ppm. The proton on the thiazole ring is observed as a singlet around δ 6.98 ppm, and the amine protons (NH₂) show a singlet at approximately δ 7.13 ppm.
¹³C NMR (Carbon-13 NMR) complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum of this compound shows characteristic peaks for the carbons of the phenyl and thiazole rings. Key signals include those for the carbon atoms of the thiazole ring, which appear at approximately δ 168.8 (C-2), δ 150.3 (C-4), and δ 102.0 (C-5). The carbons of the phenyl group are observed in the aromatic region of the spectrum. acs.org
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
|---|---|---|---|
| Phenyl-H | 7.79 - 7.86 | m | 2H |
| Phenyl-H | 7.35 - 7.36 | dd | 2H |
| Phenyl-H | 7.21 - 7.30 | m | 1H |
| NH₂ | 7.13 | s | 2H |
| Thiazole-H | 6.98 | s | 1H |
Data sourced from a study using DMSO-d₆ as the solvent.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Thiazole C-2 | 168.8 |
| Thiazole C-4 | 150.3 |
| Phenyl C-1' | 135.4 |
| Phenyl C-2', C-6' | 129.0 |
| Phenyl C-3', C-5' | 127.7 |
| Phenyl C-4' | 126.0 |
| Thiazole C-5 | 102.0 |
Data sourced from a study using DMSO as the solvent.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. ijsdr.orguniversalprint.orgderpharmachemica.comacs.orgbohrium.com For this compound, high-resolution mass spectrometry (HRMS) provides a precise mass measurement, which helps in confirming the molecular formula (C₉H₈N₂S). acs.org The molecular ion peak [M+H]⁺ is typically observed at m/z 177.0486, which is consistent with the calculated mass. acs.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Table 3: Mass Spectrometry Data for this compound
| Adduct | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 177.0486 | 177.0485 |
Data obtained via ESI-TOF. acs.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ijsdr.orgresearchgate.netuniversalprint.orgacs.orguni.lubohrium.com In the IR spectrum of this compound, characteristic absorption bands confirm the presence of the amine (N-H) and aromatic (C-H, C=C) groups, as well as the thiazole ring (C=N, C-S). The N-H stretching vibrations of the primary amine group are typically observed as distinct peaks in the range of 3436-3114 cm⁻¹. acs.org The C=N stretching of the thiazole ring appears around 1596 cm⁻¹. acs.org
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch (amine) | 3436, 3255, 3157, 3114 |
| C=N stretch (thiazole) | 1596 |
| C=C stretch (aromatic) | 1531, 1517, 1482 |
Data obtained from a film sample. acs.org
Chromatographic Methods for Purity and Mixture Analysis (e.g., GC-MS, TLC)
Chromatographic techniques are crucial for assessing the purity of synthesized compounds and for analyzing reaction mixtures. universalprint.org
Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. bohrium.com By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, the separation of the product from starting materials and byproducts can be visualized, often under UV light.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing volatile compounds and can be used to determine the purity of this compound. researchgate.net The gas chromatogram will show a peak for the compound, and the mass spectrum of that peak will confirm its identity.
Pharmacological and Biological Investigations of 2 Phenyl 1,3 Thiazol 4 Amine Derivatives
Anticancer Activity Studies
In Vitro Cytotoxicity and Apoptosis Induction in Cancer Cell Lines
Derivatives of 2-phenyl-1,3-thiazol-4-amine have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. In vitro studies are crucial for the initial screening of the anticancer potential of these compounds. The MTT assay is a commonly used method to assess cell viability and the cytotoxic effects of these derivatives. tjpr.orgijcce.ac.ir
For instance, a novel series of 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazole derivatives were synthesized and evaluated for their antiproliferative activity. Among them, the p-chlorobenzylamino derivative 8e , as well as the p-chloro and p-methoxyphenethylamino analogues 8f and 8k , showed inhibitory effects on the growth of U-937 and SK-MEL-1 cancer cell lines, with IC50 values ranging from 5.7 to 12.2 μM. mdpi.com In another study, a new series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives were synthesized and tested for cytotoxicity against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. Compound 8a , which has an ortho chlorine moiety on the phenyl ring, was the most active derivative against HeLa cells, with an IC50 of 1.3±0.14 µM. ijcce.ac.ir
Furthermore, some thiazole (B1198619) derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, compounds 8f and 8k were found to induce apoptosis in U-937 cells in a time and concentration-dependent manner. mdpi.com The induction of apoptosis is a key mechanism by which chemotherapeutic agents eliminate cancer cells. mdpi.com The investigation into the pro-apoptotic activity of synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives revealed that their cytotoxic effects on cancer cells might be linked to apoptosis, as suggested by DNA fragmentation and caspase-3 activity. nih.gov
A study on fuoryl quinazoline (B50416) derivatives showed that N'-benzylidene-2-((2-(furan-2-yl)quinazolin-4-yl)oxy)acetohydrazide IXa was the most potent compound against both MCF-7 and HCT-116 cell lines, with IC50 values of 16.70 and 12.54 µM, respectively. tjpr.org Additionally, a series of 2,4-disubstituted 1,3-thiazole derivatives were synthesized, and compounds S3P1c, S3P2c, S3P2d, S3P3a, and S3P4d demonstrated the best anticancer activity in cell line studies. jpionline.org
Table 1: Cytotoxic Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 8e | U-937, SK-MEL-1 | 5.7 - 12.2 |
| 8f | U-937, SK-MEL-1 | 5.7 - 12.2 |
| 8k | U-937, SK-MEL-1 | 5.7 - 12.2 |
| 8a | HeLa | 1.3±0.14 |
| IXa | MCF-7 | 16.70 |
| IXa | HCT-116 | 12.54 |
Investigation of Molecular Mechanisms of Action in Oncological Contexts
Understanding the molecular mechanisms by which this compound derivatives exert their anticancer effects is critical for their development as therapeutic agents. Research has focused on identifying the specific cellular targets and pathways modulated by these compounds.
Some derivatives have been designed as inhibitors of key proteins involved in cancer progression, such as tubulin and cyclin-dependent kinases (CDKs). mdpi.com For example, a series of 2-substituted-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles were found to inhibit tubulin polymerization by interacting with the colchicine (B1669291) binding site, leading to cell cycle arrest in the G2-M phase. mdpi.com However, not all active compounds follow this mechanism. For instance, the potent derivatives 8f and 8k did not significantly affect tubulin polymerization or CDK activity, suggesting they may have alternative molecular targets. mdpi.com
Other studies have pointed to the induction of apoptosis through various signaling pathways. The activation of caspase-3, a key executioner caspase in apoptosis, has been observed with some 1,3-thiazole derivatives. ijcce.ac.irnih.gov Additionally, a reduction in the mitochondrial membrane potential (MMP) and an increase in the production of reactive oxygen species (ROS) have been identified as mechanisms of action for certain compounds. ijcce.ac.ir The disruption of mitochondrial function and the induction of oxidative stress are known triggers of apoptosis.
In the context of breast cancer, some indole (B1671886) derivatives have been synthesized and evaluated for their anticancer potential against ER-α-positive (T47D and MCF-7) and ER-α-negative (MDA-MB-231) breast cancer cells. ajgreenchem.com Compounds MDT-32 and MDT-47 emerged as promising candidates, showing superior antiproliferative activity against ER-α-positive breast cancer cells and competitive binding affinity comparable to tamoxifen. ajgreenchem.com
Structure-Activity Relationship (SAR) Studies for Antitumor Efficacy
Structure-activity relationship (SAR) studies are essential for optimizing the anticancer potency of this compound derivatives. These studies involve systematically modifying the chemical structure of the lead compounds and evaluating the impact of these changes on their biological activity.
SAR analyses have revealed that the nature and position of substituents on the phenyl ring significantly influence the antitumor activity. For instance, in a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives, the presence of an ortho chlorine on the phenyl ring (8a ) resulted in the highest activity against HeLa cells. ijcce.ac.ir In another study, it was found that the introduction of electron-withdrawing groups, such as fluorine, on the indole moiety of certain derivatives (MDT-32 and MDT-47 ) enhanced their anticancer activity, particularly in ER-α-positive breast cancer cells. ajgreenchem.com
The substitution at the 2-position of the thiazole ring is also a critical determinant of activity. In a series of 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazoles, the p-chlorobenzylamino (8e ) and p-chloro- and p-methoxyphenethylamino (8f and 8k ) substituents were found to be the most active. mdpi.com Furthermore, research on 2-aminothiazole (B372263) derivatives has indicated that the presence of 4,5-butylidene and benzylic amines can improve cytotoxicity. nih.gov
Modifications to the core thiazole ring and linker groups have also been explored. Replacing the thiazole ring with other heterocycles like pyridine, furan, and thiophene (B33073) has shown some success, while substitutions with oxazoline, oxazole (B20620), phenyl, and pyrazole (B372694) maintained moderate activity. acs.org The introduction of a phenylamino (B1219803) thiazole (PAT) structure has led to potent, water-soluble compounds that inhibit cancer cell growth by interfering with tubulin polymerization. acs.org
Antimicrobial Activity Studies
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains
Derivatives of this compound have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial efficacy of these compounds. bohrium.commdpi.com
A novel series of 4-(2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)thiazol-2-amine derivatives (5a-h ) were synthesized and showed activity against tested bacterial strains with MIC values ranging from 25 µg/mL to 500 µg/mL. bohrium.com Specifically, compounds 5a , 5b , 5f , and 5h exhibited excellent antibacterial activity. bohrium.com This activity was attributed to the presence of functional groups such as 4-CH3, 3-F, 4-F, and 4-CF3 on the benzene (B151609) ring. bohrium.com
In another study, a series of 2,4,5-trisubstituted-1,3-thiazole derivatives (T1-T3 ) were screened for their antibacterial properties. analis.com.my Compound T3 , which contains a methoxy (B1213986) group, showed the highest inhibitory activity against both Gram-positive (S. cereus and S. epidermidis) and Gram-negative (E. coli and P. aeruginosa) bacteria. analis.com.my The enhanced activity of T3 was suggested to be due to the increased lipophilicity conferred by the methoxy group, allowing for easier penetration of the bacterial membrane. analis.com.my
Furthermore, some thiazole Schiff base derivatives have shown significant antibacterial effects. Compounds 2d and 2n produced prominent zones of inhibition against B. subtilis, with values of 48.3 ± 0.6 mm and 45.3 ± 0.6 mm, respectively, which were superior to the standard drug ceftriaxone. plos.org The antibacterial activity of some derivatives was found to be higher against Gram-positive bacteria compared to Gram-negative bacteria. ijpsjournal.com
Table 2: Antibacterial Activity of Selected this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| 5a, 5b, 5f, 5h | Various | 25 - 500 | - |
| T3 | S. cereus, S. epidermidis, E. coli, P. aeruginosa | - | - |
| 2d | B. subtilis | - | 48.3 ± 0.6 |
| 2n | B. subtilis | - | 45.3 ± 0.6 |
Antifungal Efficacy against Pathogenic Fungi
Derivatives of this compound have also been investigated for their potential as antifungal agents against various pathogenic fungi.
In a study of 4-(2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)thiazol-2-amine derivatives, compounds 5f and 5g demonstrated excellent antifungal activity against A. niger, C. albicans, and A. clavatus. bohrium.com This activity was compared to the standard antifungal drug Griseofulvin. bohrium.com
Another study focused on two series of 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives. mdpi.com The 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives (7a-e ) were found to be more potent than those without the C2-hydrazone linkage. mdpi.com Specifically, compounds 7a and 7e showed promising inhibitory activity against the pathogenic C. albicans strain, with MIC values of 7.81 μg/mL and 3.9 μg/mL, respectively, which were lower than the reference drug fluconazole (B54011) (15.62 μg/mL). mdpi.com
A series of novel thiazol-2(3H)-imine derivatives (2a-2j ) were also synthesized and tested for their in vitro antifungal activity. acs.org Compounds 2d and 2e were active against Candida albicans and Candida parapsilosis. acs.org Compound 2e was particularly effective against C. parapsilosis, with an MIC50 of 1.23 μg/mL after 48 hours, a value comparable to ketoconazole. acs.org
Table 3: Antifungal Activity of Selected this compound Derivatives
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 5f, 5g | A. niger, C. albicans, A. clavatus | - |
| 7a | C. albicans | 7.81 |
| 7e | C. albicans | 3.9 |
| 2e | C. parapsilosis | 1.23 (MIC50) |
Elucidation of Antimicrobial Mechanisms (e.g., inhibition of microbial enzymatic pathways)
Derivatives of this compound have been investigated for their antimicrobial properties, with research pointing towards the inhibition of essential microbial enzymes as a key mechanism of action. For instance, some derivatives are believed to exert their antibacterial effects by potentially inhibiting enzymes that are crucial for the synthesis of the bacterial cell wall. smolecule.com
In a study involving glucose-conjugated thioureas containing a 1,3-thiazole ring, specific derivatives demonstrated notable inhibitory activity against several enzymes in Staphylococcus aureus. nih.gov Compound 4h (structure not fully specified in the provided text) was identified as a potent inhibitor of S. aureus DNA gyrase, DNA topoisomerase IV (Topo IV), and dihydrofolate reductase (DHFR). nih.gov The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by half, were determined to be 1.25 ± 0.12 µM for DNA gyrase, 67.28 ± 1.21 µM for Topo IV, and 0.13 ± 0.05 µM for DHFR. nih.gov Molecular dynamics simulations further supported these findings, showing that compound 4h actively interacts with the active site of S. aureus DNA gyrase. nih.gov
Molecular docking studies have also been employed to predict the mechanisms of action for other thiazole derivatives. For certain new heteroaryl(aryl) thiazole derivatives, docking studies suggest that the inhibition of the E. coli MurB enzyme is a likely mechanism for their antibacterial activity. nih.gov MurB is an essential enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. For antifungal activity, the same study proposed the inhibition of 14α-lanosterol demethylase as a probable mechanism. nih.gov This enzyme is vital for the synthesis of ergosterol, a key component of fungal cell membranes.
Furthermore, some 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines have been identified as promising DNA gyrase inhibitors. als-journal.com DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.
Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent derivatives. Several SAR studies have been conducted on this compound derivatives to delineate the structural features that are important for their antimicrobial potency.
For a series of thiazole derivatives combined with other heterocyclic rings, SAR studies have revealed several key insights. mdpi.compreprints.org In one study of thiazole-pyrazoline hybrids, the nature of the substituents on both the pyrazoline and phenyl rings was found to be critical for antibacterial and antifungal activities. mdpi.com For instance, the substitution of the 2-pyrazoline (B94618) ring with a thiocarbamide group generally favored both antibacterial and antifungal activities, whereas a phenylthiocarbamide group resulted in good activity primarily against Gram-positive bacteria and A. fumigatus. mdpi.compreprints.org The presence of a phenyl ring alone led to moderate antifungal activity. mdpi.compreprints.org
In another series of 2-(4-(1-(thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole derivatives, it was observed that smaller substituents at the fifth position of the 2-pyrazoline ring enhanced the antimicrobial activity. nih.gov Specifically, a derivative with a 2-thienyl substituent showed promising activity against E. coli, P. aeruginosa, and S. aureus, as well as antifungal activity against C. albicans. nih.gov This suggests that steric bulk at this position can negatively impact the compound's efficacy.
The position and nature of substituents on the phenyl ring of the thiazole moiety also play a significant role. In a study of thiourea (B124793) derivatives containing 4-arylthiazoles, compounds with a 4-chloro, 4-methoxy, or a combination of 4-methoxy and 3-nitro substitution on the phenyl ring exhibited good inhibitory activity against S. aureus. nih.gov Another study on 4-(2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)thiazol-2-amine derivatives found that the presence of 4-CH3, 3-F, 4-F, and 4-CF3 functional groups on the benzene ring contributed to excellent antibacterial activity. bohrium.com
Furthermore, for a series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives, the substitution pattern on the phenyl groups at positions 5 and 7 was found to be crucial for their antibacterial action. acs.org A derivative with methoxy and methyl substitutions demonstrated superior activity against both Gram-positive and Gram-negative bacteria compared to the reference drug ciprofloxacin. acs.org
These SAR studies provide a valuable framework for the rational design of new this compound derivatives with improved antimicrobial potency by optimizing the substituents and their positions on the heterocyclic core.
Antiparasitic Activity Studies
Antileishmanial Efficacy
Derivatives of this compound have emerged as a promising scaffold for the development of new antileishmanial agents. nih.govresearchgate.netscielo.br Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, and the search for new, effective, and less toxic treatments is a global health priority.
In a study investigating the antileishmanial potential of eight 4-phenyl-1,3-thiazol-2-amines against the promastigote form of Leishmania amazonensis, four of the tested compounds displayed significant activity. nih.govscielo.br The half-maximal inhibitory concentrations (IC50) for these active compounds ranged from approximately 20 to 60 µM. nih.gov
Table 1: Antileishmanial Activity of 4-Phenyl-1,3-thiazol-2-amine Derivatives against L. amazonensis Promastigotes
| Compound | IC50 (µM) nih.govresearchgate.netscielo.br | Selectivity Index (SI) (Vero cells) researchgate.netscielo.br |
| 3 | 46.63 | 26.11 |
| 4 | 53.12 | 4.80 |
| 5 | Similar to compound 4 | Not specified |
| 6 | 20.78 - 21 | 5.69 |
| Amphotericin B | 16.23 | Not specified |
| Pentamidine | 10.76 | Not specified |
Compound 6 was the most potent in this series, with an IC50 value of approximately 21 µM, which is comparable to the standard drug Amphotericin B (IC50 = 16.23 µM). nih.gov Compound 3 was the second most active, followed by compounds 4 and 5 , which exhibited similar antileishmanial effects. nih.gov Importantly, these compounds demonstrated good selectivity for the parasite over mammalian cells, as indicated by their selectivity indices (SI). researchgate.netscielo.br For instance, compound 3 had a high SI of 26.11 when tested against Vero cells, suggesting a favorable therapeutic window. researchgate.netscielo.br
Other related heterocyclic structures have also shown antileishmanial potential. For example, mesoionic derivatives of the 1,3,4-thiadiazolium-2-aminide class have been shown to inhibit the in vitro growth of Leishmania amazonensis. nih.gov Specifically, a derivative with a 4-methoxy substituent on a phenyl ring was found to be effective in controlling the infection in a mouse model. nih.gov
These findings highlight that the 4-phenyl-1,3-thiazol-2-amine scaffold is a valuable starting point for the design and development of novel antileishmanial drugs. nih.govresearchgate.netscielo.br
Identification of Potential Macromolecular Targets for Antiparasitic Action
To understand the mechanism by which this compound derivatives exert their antiparasitic effects, researchers have employed computational methods to identify potential macromolecular targets within the parasite. A target fishing study for a series of 4-phenyl-1,3-thiazol-2-amines with antileishmanial activity suggested that S-methyl-5-thioadenosine phosphorylase could be a potential target. nih.govresearchgate.netscielo.br This enzyme is involved in the purine (B94841) salvage pathway of the parasite, which is essential for its survival as it cannot synthesize purines de novo. Inhibition of this enzyme would disrupt the parasite's ability to produce nucleotides, leading to its death.
This proposed mechanism of action provides a rational basis for further optimizing the structure of these compounds to enhance their activity and selectivity, potentially leading to the development of more effective and less toxic antileishmanial drugs. nih.govresearchgate.netscielo.br
Other Biologically Relevant Activities and Interactions
Enzyme Inhibition Profiles
Beyond their antimicrobial and antiparasitic activities, derivatives of 2-phenyl-1,3-thiazole-4-amine have been investigated for their ability to inhibit a variety of other enzymes, highlighting their potential as scaffolds for developing drugs for a range of diseases.
One area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine. jrespharm.com Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. A series of pyrazoline-based compounds, including 2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzo[d]thiazole, were synthesized and evaluated for their AChE inhibitory potency. jrespharm.com One of the derivatives, compound 1 , demonstrated a significantly higher inhibitory effect (Ki = 0.13 ± 0.004 µM) than the reference drug tacrine (B349632) (Ki = 0.26 ± 0.045 µM), making it a promising lead compound for the development of new AChE inhibitors. jrespharm.com
Another enzyme target of interest is tyrosinase, which is involved in the production of melanin. dovepress.com Inhibitors of tyrosinase are sought after for their potential use as skin-whitening agents. A study on (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) derivatives, which share structural similarities with the thiazole ring, identified several compounds with potent tyrosinase inhibitory activity. dovepress.com One derivative, PDTM3 , which has a 2,4-dihydroxyphenyl moiety, showed greater inhibitory effects than the well-known tyrosinase inhibitor kojic acid. dovepress.com Kinetic studies revealed that PDTM3 acts as a competitive inhibitor, suggesting that it binds to the active site of the enzyme. dovepress.com
Furthermore, some thiazole derivatives have been investigated for their potential to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory pathway. nih.gov
The diverse enzyme inhibition profiles of this compound derivatives underscore the versatility of this chemical scaffold in medicinal chemistry and its potential for the development of a wide range of therapeutic agents.
Receptor Binding and Ligand Interaction Profiling
The interaction of this compound derivatives with various biological receptors has been extensively studied, primarily through in silico molecular docking simulations, to elucidate their mechanism of action and to identify key structural features that govern binding affinity. These studies provide critical insights into how these ligands fit into the binding pockets of target proteins, which is essential for the rational design of more potent and selective molecules.
Molecular docking studies have been performed on a variety of targets to explore the potential of thiazole derivatives. For instance, novel 5-(substituted benzylidene)-2-(arylamino)-1,3-thiazol-4(5H)-ones were docked against key cancer-related drug targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Estrogen Receptor (ER-alpha). texilajournal.com The results indicated strong docking scores, suggesting their potential as effective inhibitors. The presence of a fluoro group at the para position of the amino phenyl ring was found to be particularly important for enhancing interactions with key residues in the docking sites. texilajournal.com
Similarly, docking analyses of N-benzyl indole-derived hydrazones linked to a thiazole moiety revealed high binding affinity towards the Epidermal Growth Factor Receptor (EGFR). researchgate.net One compound, in particular, showed an excellent docking score of -10.523 kcal/mol, indicating a strong and stable interaction within the receptor's binding site. researchgate.net
In the context of antifungal research, 2,4-disubstituted-1,3-thiazole derivatives were evaluated for their interaction with fungal lanosterol-C14α-demethylase (CYP51), a critical enzyme in the fungal cell membrane biosynthesis pathway. mdpi.commdpi.com The molecular docking results showed that derivatives containing a 2-hydrazinyl-1,3-thiazole scaffold had a better affinity for the target enzyme compared to those with a simple 4-phenyl-1,3-thiazole structure. mdpi.com This improved affinity was attributed to the hydrazone bridge and an additional aromatic phenyl group. mdpi.com
Furthermore, studies on 1,2,3-triazolo[4,5-d]pyrimidine derivatives, which share structural similarities with the broader class of heterocyclic compounds, have demonstrated high affinity for A1 adenosine (B11128) receptors. acs.org Radioligand binding assays showed that lipophilic substituents at specific positions on the heterocyclic core were crucial for achieving high affinity and selectivity. acs.org The ability of these molecules to engage in specific interactions, such as hydrogen bonding and π-π stacking with hydrophobic binding pockets, is a recurring theme in these investigations. vulcanchem.com
The table below summarizes findings from various molecular docking studies on this compound derivatives and related structures.
Table 1: Molecular Docking and Receptor Interaction Data for this compound Derivatives
| Compound Series | Target Protein | Key Findings | Reference |
|---|---|---|---|
| 5-(substituted benzylidene)-2-(arylamino)-1,3-thiazol-4(5H)-ones | VEGFR-2, EGFR-alpha | Strong docking scores; para-fluoro substitution enhanced interactions. | texilajournal.com |
| N-benzyl indole-derived hydrazones (with thiazole) | EGFR | High binding affinity with a docking score of -10.523 kcal/mol. | researchgate.net |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | Fungal Lanosterol-C14α-demethylase (CYP51) | Hydrazone bridge and additional phenyl group improved binding affinity. | mdpi.com |
| 7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines | A1 Adenosine Receptor | High affinity and selectivity (Ki values reported); lipophilic groups crucial for binding. | acs.org |
| 4-phenyl-1,3-thiazol-2-amines | S-methyl-5-thioadenosine phosphorylase (Leishmania) | Target fishing suggested this enzyme as a potential target. | researchgate.net |
Antioxidant Activity Investigations
Derivatives of this compound have been a subject of interest for their antioxidant properties. The capacity of these compounds to scavenge free radicals is a key aspect of their potential biological activity. mdpi.com This has been evaluated using various in vitro spectrophotometric assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), ferric reducing antioxidant power (FRAP), and hydrogen peroxide (H2O2) scavenging assays. researchgate.netnih.gov
In several studies, newly synthesized thiazole derivatives have demonstrated significant antioxidant activity, often comparable or even superior to standard antioxidants like ascorbic acid (Vitamin C) and butylated hydroxyanisole (BHA). researchgate.netmdpi.com For example, a series of 2-substituted-3-(5-substituted-1,3,4-thiadiazol-2-yl) thiazolidin-4-one derivatives was synthesized, and their antioxidant potential was assessed using the DPPH assay. mdpi.com One derivative, D-16, which contains a 4-hydroxyphenyl group, was identified as the most potent in the series, with an IC50 value of 22.3 µM, significantly lower than that of ascorbic acid (IC50 = 111.6 µM) in the same study. mdpi.com This highlights the importance of the hydroxyl group in contributing to antioxidant capacity.
Structure-activity relationship (SAR) studies have revealed that the antioxidant potential of these derivatives is highly dependent on the nature and position of substituents on the phenyl and thiazole rings. mdpi.compensoft.net Research indicates that the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), on the phenyl ring generally enhances antioxidant activity. mdpi.com A QSAR (Quantitative Structure-Activity Relationship) analysis of certain thiazole derivatives found that antioxidant activity increases with decreased lipophilicity, area, and molecular volume, and with an increase in the magnitude of the dipole moment. pensoft.net
The table below presents the antioxidant activity data for several series of this compound derivatives, as measured by their IC50 values in the DPPH radical scavenging assay.
Table 2: Antioxidant Activity (DPPH Assay) of this compound Derivatives
| Compound Series | Most Active Compound(s) | IC50 Value (µM) | Standard (Ascorbic Acid) IC50 (µM) | Reference |
|---|---|---|---|---|
| Phenyl-1,3,4-thiadiazol-2-amine derivatives | Compound 3 | 91.0 ± 5.0 (% inhibition) | 91.00 ± 1.5 (% inhibition) | researchgate.net |
| 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives | TZD 5, TZD 3 | 27.50 | Not specified in µM | saudijournals.com |
| 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives | D-16 (with 4-hydroxyphenyl group) | 22.3 | 111.6 | mdpi.com |
| Thiazole-Schiff base derivatives containing a fluorene (B118485) moiety | Compound 2f | 11.73 ± 1.22 (µg/mL) | Not specified in µM | rsc.org |
| 5-(substituted)benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones | Compound 11 | Most active in series | Not specified in µM | acs.org |
Different assays confirm these findings. In an ABTS assay, a thiazole derivative (compound 6) showed 87.6% inhibition, which was comparable to the 88.4% inhibition by ascorbic acid. mdpi.com Thiophenyl-chalcone derivatives have also been evaluated, with some showing higher ABTS activity (IC50 = 13.12 µM) than the standard quercetin (B1663063) (IC50 = 15.49 µM). dergipark.org.tr These consistent results across multiple studies and assays underscore the potential of the 2-phenyl-1,3-thiazole-4-amine scaffold as a basis for developing effective antioxidant agents. nih.gov
Computational and in Silico Investigations of 2 Phenyl 1,3 Thiazol 4 Amine and Its Analogs
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This method is instrumental in understanding the molecular basis of ligand-protein recognition.
Molecular docking simulations have been extensively employed to forecast the binding interactions and stable conformations of 2-phenyl-1,3-thiazol-4-amine analogs with a variety of biological targets. These studies have demonstrated that the thiazole (B1198619) scaffold can effectively anchor ligands within the binding pockets of enzymes such as p38α mitogen-activated protein (MAP) kinase and carbonic anhydrases. The simulations reveal that the binding is often driven by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking. For instance, the 4-amino group on the thiazole ring is frequently predicted to act as a hydrogen bond donor, while the phenyl group at the 2-position often engages in hydrophobic or π-stacking interactions with nonpolar residues of the protein. The predicted binding conformations provide a rational framework for understanding the observed biological activities and for the prospective design of more potent derivatives. The stability of the ligand-protein complex is further assessed through scoring functions, which help in prioritizing compounds for chemical synthesis and subsequent biological evaluation.
A key outcome of molecular docking is the detailed characterization of the binding mode, which includes the identification of specific amino acid residues that form crucial interactions with the ligand. For derivatives of this compound, docking studies have consistently highlighted the importance of certain residues in mediating the binding affinity. For example, in the active site of p38α MAP kinase, the amino group of the thiazole ring has been shown to form a key hydrogen bond with the backbone carbonyl of Met109 in the hinge region, a characteristic interaction for many kinase inhibitors. Similarly, when docked into the active site of the MurB enzyme, a series of 1,3-thiazole derivatives were found to interact with residues such as Asn114 and Arg317. The phenyl ring and its substituents are often accommodated in hydrophobic pockets, forming interactions with residues like leucine, isoleucine, and valine. The table below summarizes key interactions identified through docking studies.
| Target Protein | Key Interacting Residues | Type of Interaction(s) |
| p38α MAP Kinase | Met109, Lys53, Asp168 | Hydrogen Bond, Hydrophobic |
| Carbonic Anhydrase IX | His94, His96, His119, Thr200 | Hydrogen Bond, Metal Coordination |
| MurB Enzyme | Asn114, Arg317 | Hydrogen Bond |
| Cyclooxygenase-2 (COX-2) | Tyr385, Arg513, Ser530 | Hydrogen Bond, Pi-Sulfur |
Prediction of Ligand-Protein Binding Interactions and Conformations
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the potency of novel, unsynthesized molecules. For this compound derivatives, QSAR studies have been successfully applied to develop predictive models for their anticancer and antimicrobial activities. These models are built using a variety of molecular descriptors that quantify the physicochemical properties of the compounds, such as electronic, steric, and lipophilic characteristics. The resulting QSAR equations have demonstrated good statistical significance and predictive ability, enabling the virtual screening of large compound libraries to identify potential hits with enhanced activity.
ADME Prediction for Compound Profiling
The pharmacokinetic properties of a drug, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), are critical determinants of its clinical success. In silico ADME prediction tools are utilized early in the drug discovery pipeline to flag compounds with potential liabilities. For this compound and its analogs, computational models have been used to evaluate their drug-likeness and ADME profiles. Studies have predicted that many derivatives of this scaffold adhere to Lipinski's rule of five, suggesting good oral bioavailability. The table below presents a summary of predicted ADME properties for a series of aminothiazole-based inhibitors.
| ADME Property | Predicted Profile |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Low to Medium |
| CYP2D6 Inhibition | Non-inhibitor |
| Plasma Protein Binding | High |
| Lipinski's Rule of Five | Compliant |
Quantum Chemical Studies and Frontier Molecular Orbital (FMO) Analysis
Quantum chemical methods, such as Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful for understanding chemical reactivity. For this compound derivatives, DFT calculations have been performed to determine their optimized geometries and electronic properties. The HOMO and LUMO energy levels and their distribution across the molecule have been analyzed to understand the regions susceptible to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is often correlated with the chemical reactivity and stability of the molecule, providing a theoretical basis for its interaction with biological macromolecules.
Target Fishing and Virtual Screening Approaches
Target fishing and virtual screening are computational strategies employed to identify the biological targets of a small molecule and to screen large compound databases for potential hits against a specific target, respectively. For the this compound scaffold, virtual screening has been utilized to identify novel inhibitors for various therapeutic targets, including kinases and microbial enzymes. This approach allows for the rapid and cost-effective exploration of chemical space to discover new lead compounds. Target fishing, or reverse docking, has also been applied to predict potential new targets for this class of compounds, thereby opening avenues for drug repositioning and exploring new therapeutic indications.
Role As a Privileged Scaffold in Modern Drug Design and Development
Design of Novel Therapeutic Agents Utilizing the Thiazole (B1198619) Core
The 2-phenyl-1,3-thiazol-4-amine core serves as a foundational template for the synthesis of new chemical entities with diverse therapeutic potential. ijsdr.orgjpionline.org The versatility of the thiazole ring allows for modifications at various positions, enabling the development of compounds targeting a wide range of diseases. mdpi.comfabad.org.tr Researchers have successfully synthesized and evaluated numerous derivatives for activities including antimicrobial, anticancer, antileishmanial, and anti-inflammatory effects. mdpi.comijsdr.orgresearchgate.netontosight.ai
The design process often involves the Hantzsch thiazole synthesis, a classic method that involves the condensation of α-haloketones with thioamides, as a primary route to the core structure. rsc.orgjpionline.org From this core, medicinal chemists introduce various substituents to modulate the compound's physicochemical properties and biological activity. For instance, a novel series of 4-(2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)thiazol-2-amine derivatives were synthesized and showed significant antibacterial and antifungal activities. In another study, N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines were synthesized and demonstrated potent anthelmintic activity, particularly those with electron-withdrawing groups on the thiazole ring. ijsdr.org
The anticancer potential of this scaffold is also an area of intense investigation. Thiazole-containing compounds like dasatinib (B193332) and tiazofurin (B1684497) are established anticancer drugs. mdpi.comresearchgate.net Inspired by this, researchers have developed new series of 2,4-disubstituted 1,3-thiazole derivatives. jpionline.org For example, a series of 2-(N-(3-Chloropropanoyl)amino)thiazole derivatives showed significant growth inhibition against various cancer cell lines, including lung, CNS, ovarian, and breast cancer. tandfonline.com Similarly, studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed that aromatic substitution at the para position of the thiazole enhanced anticancer activity. nih.gov
The development of antileishmanial agents has also benefited from this scaffold. A study focusing on 4-phenyl-1,3-thiazol-2-amines identified several compounds with promising activity against Leishmania amazonensis promastigotes. researchgate.net
| Derivative Class | Targeted Activity | Key Research Finding | Reference |
|---|---|---|---|
| 4-(2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)thiazol-2-amines | Antimicrobial | Compounds with 4-CH3, 3-F, 4-F, and 4-CF3 groups on the benzene (B151609) ring showed excellent antibacterial and/or antifungal activity. | |
| N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines | Anthelmintic | Derivatives with electron-withdrawing substituents on the thiazole ring demonstrated potent activity. | ijsdr.org |
| 2-(N-(3-Chloropropanoyl)amino)thiazole derivatives | Anticancer | Compound 36b was nine-fold more active than 5-Fluorouracil against certain cancer cell lines. | tandfonline.com |
| 4-Phenyl-1,3-thiazol-2-amines | Antileishmanial | Identified as good scaffolds for new antileishmanial agents, with some compounds showing significant activity against L. amazonensis. | researchgate.net |
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Anticancer, Antimicrobial | Certain derivatives exhibited promising antimicrobial activity and potent anticancer effects against human breast adenocarcinoma cells (MCF7). | nih.gov |
Applications in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) is a strategy that screens small, low-complexity molecules (fragments) for weak binding to a biological target. acs.orgresearchgate.net The 2-aminothiazole (B372263) scaffold, including this compound, has frequently emerged as a "hit" in FBDD campaigns. acs.orgacs.orgnih.gov However, its utility as a starting point is a subject of debate.
Studies have identified 2-aminothiazoles (2-ATs) as "frequent hitters" in biophysical binding assays. acs.orgnih.gov For example, 4-phenylthiazol-2-amine was identified as a hit in 14 out of 14 screens against a diverse range of protein targets. researchgate.netacs.orgnih.gov This high hit rate suggests a promiscuous binding behavior, where the molecule interacts non-specifically with many different proteins. researchgate.net
This promiscuity has led to the classification of these molecules as "Promiscuous 2-AminoThiazoles" (PrATs). researchgate.netacs.org While the thiazole scaffold is present in known drugs, the frequent and often non-specific binding of PrATs in screening campaigns makes them potentially poor scaffolds for fragment libraries. acs.orgnih.gov The challenge lies in optimizing these promiscuous hits into selective and potent lead compounds, a process that can be fraught with difficulties. researchgate.netnih.gov Therefore, while the this compound fragment may frequently appear in initial screens, its value as a starting point for FBDD requires careful consideration due to its potential for non-specific interactions. acs.orgresearchgate.net
Development of Lead Compounds for Further Pharmacological Exploration
The process of hit-to-lead optimization is crucial in drug discovery, transforming an initial screening "hit" into a viable "lead compound" with improved potency, selectivity, and drug-like properties. scienceopen.comnih.govnih.gov The this compound scaffold has served as the starting point for several successful lead optimization campaigns. researchgate.netnih.govacs.org
One notable example is the development of novel adenosine (B11128) A(2A) receptor antagonists. nih.gov Starting from an initial high-throughput screening (HTS) hit, a series of carboxamides of ethyl 2-amino-4-phenylthiazole-5-carboxylates were optimized. This process involved replacing a metabolically unstable ester group with a more robust heteroaromatic group, leading to a compound that was effective in a preclinical model of Parkinson's Disease. nih.gov
In another instance, a class of N-(2-(2-phenylthiazol-4-yl)ethyl)amides, carbamates, and ureas were optimized as potent and broad-spectrum agents against the parasites Trypanosoma brucei and T. cruzi. acs.org The optimization process revealed clear structure-activity relationships (SAR), and one of the best compounds successfully cleared T. cruzi infection in a mouse model when combined with a CYP metabolism inhibitor. acs.org
The development of anticancer agents has also utilized this scaffold for lead optimization. mdpi.com For example, a novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, emerged from a series of synthesized derivatives, demonstrating potent anti-proliferative effects against colon cancer cell lines and low toxicity in an invertebrate model. mdpi.com These examples underscore the potential of the this compound core to be developed into lead compounds for a variety of therapeutic applications through systematic chemical modification and pharmacological testing. researchgate.netnih.gov
| Initial Scaffold/Hit Series | Therapeutic Target | Optimization Strategy | Resulting Lead Compound/Finding | Reference |
|---|---|---|---|---|
| Ethyl 2-amino-4-phenylthiazole-5-carboxylates | Adenosine A(2A) Receptor Antagonist | Replacement of a metabolically labile ester with a stable heteroaromatic group (oxadiazole). | Led to compound 13 , effective in a preclinical model of Parkinson's Disease. | nih.gov |
| N-(2-(2-phenylthiazol-4-yl)ethyl)amides | Trypanosomacides | Systematic modification of amide, carbamate, and urea (B33335) derivatives to establish SAR. | Compound 64a cleared T. cruzi infection in mice (with CYP inhibition). | acs.org |
| 5-Substituted-1,3,4-thiadiazol-2-amines | Anticancer (Colon Cancer) | Synthesis of a series with various substitutions at the 5th position of the thiadiazole ring. | Compound 2g showed potent anti-proliferative effects (IC50 = 2.44 µM) and low toxicity. | mdpi.com |
| 4-Phenyl-1,3-thiazol-2-amines | Antileishmanial | Analysis of structure-activity relationships based on lipophilicity and molecular volume. | Identified compounds with good selectivity and a potential biological target (S-methyl-5-thioadenosine phosphorylase). | researchgate.net |
Analog Design and Heterocyclic Core Variations for Enhanced Biological Activity
Analog design and the variation of heterocyclic cores are key strategies to enhance the biological activity and refine the pharmacological profile of lead compounds. acs.org The this compound scaffold is highly amenable to such modifications.
Analog Design and Structure-Activity Relationships (SAR) : The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the phenyl ring. vulcanchem.com For example, in the context of antileishmanial agents, a comparative analysis of eight 4-phenyl-1,3-thiazol-2-amines revealed that electron-donating groups, such as a para-substituted dimethylamino group (–N(CH₃)₂), enhanced potency by 2.3-fold compared to the unsubstituted analog. vulcanchem.com Conversely, bulky or electron-withdrawing substituents at the same position, like a nitro group (–NO₂), tended to reduce activity. vulcanchem.com Similarly, for antimicrobial activity, the presence of an electron-withdrawing bromine group at the para-position of the phenyl ring was found to be essential. mdpi.com
Heterocyclic Core Variations : Molecular hybridization, which involves combining the thiazole core with other heterocyclic rings, is a powerful strategy to create novel compounds with enhanced or unique biological profiles. ucl.ac.uk This approach has led to the development of potent therapeutic candidates.
Thiazole-Triazole Hybrids : A novel series of hybrids linking the 2-aminothiazole core to a 1,2,3-triazole ring was synthesized. These compounds demonstrated excellent antibacterial and antifungal activities, highlighting the synergistic effect of combining these two heterocyclic systems.
Thiazole-Thiadiazole Hybrids : The 1,3,4-thiadiazole (B1197879) ring is another heterocycle known for its broad pharmacological activities. mdpi.comnih.gov Hybrid molecules incorporating both thiazole and 1,3,4-thiadiazole moieties have been designed as potential anticancer agents. ucl.ac.ukmdpi.com For instance, a series of thiadiazole-thiazolone hybrids were developed as potential inhibitors of the human mitotic kinesin Eg5, a target for cancer therapy. ucl.ac.uk
Thiazole-Benzothiazole Hybrids : Fusing a benzene ring to the thiazole core creates a benzothiazole, a scaffold also prominent in medicinal chemistry. rsc.orgut.ac.ir A series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their derivatives were synthesized and showed moderate to excellent antimicrobial and anthelmintic activities. researchgate.net
Thiazole-Tetrazole Hybrids : Tetrazole-containing compounds are known for their antibacterial properties. bohrium.com Synthesizing hybrids that combine tetrazole and thiazole cores has been explored as a strategy to develop new lead molecules for drug development. bohrium.com
These strategies of analog design and core variation allow chemists to systematically explore the chemical space around the this compound scaffold, leading to the discovery of compounds with optimized activity and better therapeutic potential. acs.org
| Variation Strategy | Hybrid/Analog Class | Target/Observed Activity | Reference |
|---|---|---|---|
| SAR Study | Para-substituted 4-phenyl-1,3-thiazol-2-amines | Antileishmanial | vulcanchem.com |
| Core Hybridization | Thiazole-Triazole | Antimicrobial | |
| Core Hybridization | Thiazole-Thiadiazole | Anticancer (Eg5 inhibitors) | ucl.ac.uk |
| Core Hybridization | Thiazole-Benzothiazole | Antimicrobial, Anthelmintic | researchgate.net |
| Core Hybridization | Thiazole-Tetrazole | Antimicrobial | bohrium.com |
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods like the Hantzsch reaction, which, while effective, can involve harsh conditions and environmentally challenging reagents. bepls.comjpionline.org Future research must prioritize the development of novel and sustainable synthetic strategies that are not only efficient but also environmentally benign.
Table 1: Comparison of Synthetic Approaches for Thiazole Derivatives
| Feature | Conventional Methods (e.g., Hantzsch) | Sustainable "Green" Methods |
|---|---|---|
| Reagents | Often requires harsh chemicals, hazardous solvents. bepls.com | Utilizes green solvents (e.g., water, PEG), recyclable catalysts. bepls.com |
| Conditions | May involve long reaction times and high temperatures. bepls.com | Employs microwave or ultrasonic irradiation for faster reactions. bepls.commdpi.com |
| Efficiency | Can have difficult post-processing and lower yields. bepls.com | Often results in high yields and simple work-up procedures. bepls.com |
| By-products | Can generate significant chemical waste. | Minimizes or eliminates harmful by-products. bepls.com |
Advanced Biological Target Identification and Validation Strategies
While the thiazole scaffold is known for a wide range of biological activities, including anticancer and antimicrobial effects, the precise molecular targets for many of its derivatives, including 2-Phenyl-1,3-thiazol-4-amine, remain to be fully elucidated. nih.govontosight.aiacs.org Future research should employ advanced strategies to identify and validate these biological targets.
A promising approach is "target fishing," a computational method used to predict potential macromolecular targets for a small molecule. researchgate.net This in silico screening can be followed by robust in vitro and in vivo validation. For instance, after a potential protein target is identified through docking studies, its interaction with the compound can be confirmed through biochemical assays. researchgate.net Furthermore, studies on related thiazole derivatives have demonstrated the importance of specific structural features for binding affinity and selectivity, such as the phenyl group's potential for hydrophobic and π-stacking interactions. Advanced cell-based assays and animal models are crucial for validating these targets and understanding the compound's therapeutic potential in a physiological context.
Integration of Multi-Omics Data for Comprehensive Mechanism Elucidation
To gain a holistic understanding of the biological effects of this compound, future studies must move beyond single-target identification. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for elucidating complex biological mechanisms. sapient.biomdpi.com
By analyzing how this compound affects global gene expression, protein levels, and metabolic profiles within cells or organisms, researchers can map the compound's impact on entire biological pathways and networks. sapient.bio This systems-level approach can uncover previously unknown mechanisms of action, identify biomarkers for drug response, and reveal potential off-target effects. mdpi.com Computational tools and bioinformatic platforms are essential for analyzing these large-scale datasets and translating the findings into actionable biological insights. sapient.bio This comprehensive view is critical for advancing the compound from a promising lead to a potential therapeutic agent.
Rational Design of Compounds with Enhanced Potency and Selectivity via Computational Methods
Computational chemistry is an indispensable tool for modern drug discovery, enabling the rational design of new molecules with improved properties. smolecule.com For this compound, future research will heavily rely on computational methods to guide the synthesis of derivatives with enhanced potency and selectivity.
Molecular docking studies can predict how modifications to the core structure will affect binding to a specific biological target, allowing for the design of more effective compounds. rjpbr.comrsc.org Quantitative Structure-Activity Relationship (QSAR) studies can identify the key chemical features responsible for biological activity, while ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can help in designing compounds with better pharmacokinetic profiles. rjpbr.commdpi.com These in silico analyses reduce the need for extensive and costly experimental screening by prioritizing the most promising candidates for synthesis and testing. rsc.org
Table 2: Application of Computational Methods in Drug Design
| Computational Method | Application in Designing this compound Derivatives |
|---|---|
| Molecular Docking | Predicts binding affinity and orientation of derivatives in the active site of a target protein. rjpbr.com |
| QSAR | Establishes a mathematical relationship between chemical structure and biological activity to guide optimization. bohrium.com |
| ADME/Tox Prediction | Assesses drug-likeness, pharmacokinetic properties, and potential toxicity in silico. rjpbr.commdpi.com |
| Molecular Dynamics | Simulates the movement of the compound and target protein over time to assess binding stability. rsc.org |
Development of this compound Derivatives as Chemical Probes and Research Tools
Beyond direct therapeutic applications, derivatives of this compound can be developed into valuable chemical probes and research tools. These tools are essential for studying complex biological processes and validating new drug targets. mdpi.com
By attaching fluorescent tags or other labels to the this compound scaffold, researchers can create probes to visualize and track biological molecules or processes within living cells. rsc.orgmedchemexpress.com For example, a fluorescent derivative could be used to monitor the activity of a specific enzyme in real-time or to determine the subcellular localization of its target protein. rsc.org The development of such probes would not only advance our understanding of the compound's own mechanism of action but also provide the broader scientific community with powerful tools for biological research. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Phenyl-1,3-thiazol-4-amine and its derivatives?
- Methodology :
- Condensation reactions : React 2-amino-4-phenylthiazole with aldehydes (e.g., veratraldehyde) in ethanol under reflux with catalytic acetic acid to form Schiff base derivatives .
- Thiazole ring formation : Use Hantzsch thiazole synthesis by cyclizing α-haloketones with thioureas or thioamides in polar solvents (e.g., ethanol) .
- Characterization : Confirm purity via melting point analysis, TLC, and spectroscopic techniques (e.g., ¹H NMR, IR) .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
- Key Techniques :
- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, NH₂ signals at δ ~5–6 ppm) .
- Mass Spectrometry (EI-MS) : Determines molecular ion peaks (e.g., m/z 305 for a Schiff base derivative) .
- Elemental Analysis : Validates C, H, N, S ratios (±0.4% accuracy) .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its antimicrobial activity?
- Experimental Design :
- Introduce electron-withdrawing groups (e.g., -Cl, -F) or bulky substituents to improve membrane permeability .
- Evaluate activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays and compare with control drugs (e.g., ciprofloxacin) .
- Data Interpretation : Correlate substituent electronic effects (Hammett σ values) with bioactivity trends .
Q. How to resolve contradictions in reported biological activity data for thiazole derivatives?
- Approach :
- Perform comparative assays under standardized conditions (e.g., CLSI guidelines) to minimize variability .
- Use SAR analysis to identify critical substituents (e.g., 4-phenyl vs. 4-fluorophenyl groups) influencing potency .
- Case Study : Discrepancies in antifungal activity may arise from assay sensitivity differences (e.g., broth microdilution vs. disc diffusion) .
Q. What strategies optimize the crystal structure determination of this compound derivatives?
- Crystallographic Methods :
- Employ SHELXL for refinement against high-resolution data (≤1.0 Å) to resolve disorder in aromatic rings .
- Use SHELXS for phase problem solutions in twinned crystals via Patterson methods .
- Example : A Schiff base derivative (C₁₂H₈N₄S₃) showed planar geometry with intermolecular hydrogen bonding (N–H⋯S) stabilizing the lattice .
Q. How to design SAR studies for this compound-based anticancer agents?
- Workflow :
- Synthesize analogs with varied substituents (e.g., morpholine, triazine) and test cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7) .
- Apply QSAR models (e.g., CoMFA) to predict activity based on steric/electronic descriptors .
Q. Why do some this compound derivatives exhibit unexpected NMR splitting patterns?
- Root Cause :
- Tautomerism : Thiazole NH₂ groups may tautomerize, causing signal splitting or broadening .
- Impurity : Byproducts from incomplete cyclization (e.g., unreacted thiourea) can introduce extra peaks .
- Solution : Use deuterated DMSO for NMR to stabilize tautomers and employ column chromatography for purification .
Q. What challenges arise in regioselective synthesis of this compound analogs?
- Key Issues :
- Competing reactions at C-2 vs. C-4 positions due to similar electronic environments .
- Steric hindrance from bulky substituents (e.g., tert-butyl) directing reactivity .
- Mitigation : Use directing groups (e.g., methoxy) or low-temperature conditions (−20°C) to control regiochemistry .
Q. How to leverage computational modeling for designing this compound-based inhibitors?
- Protocol :
- Perform molecular docking (AutoDock Vina) to assess binding to target proteins (e.g., bacterial DNA gyrase) .
- Validate predictions with MM-PBSA free-energy calculations and in vitro IC₅₀ assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
